Desacetyl Diltiazem (M1) is a primary metabolite of the calcium channel blocker drug Diltiazem. It is formed through the deacetylation of Diltiazem, primarily by the enzyme CYP3A4 in the liver. [, ] Desacetyl Diltiazem also exhibits pharmacological activity, albeit at a lower potency compared to Diltiazem. [, , ] This makes it a relevant subject for scientific research, particularly in areas of drug metabolism, pharmacokinetics, and cardiovascular pharmacology.
Desacetyl Diltiazem retains the benzothiazepine core structure of Diltiazem, with the key difference being the absence of the acetyl group at the 2-position of the benzothiazepine ring. [, , , , , ] Desacetyl Diltiazem-d3 would possess the same core structure with three deuterium atoms replacing specific hydrogens. The exact positions of these deuterium atoms would depend on the chosen synthesis method.
Drug Metabolism Studies: Investigating the metabolic pathways and enzymes involved in the biotransformation of Diltiazem, particularly focusing on the role of CYP2D6 in Desacetyl Diltiazem metabolism. [, , , ] Desacetyl Diltiazem-d3 could be used as an internal standard in mass spectrometry-based assays to improve quantification accuracy.
Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion of Diltiazem and its metabolites, specifically focusing on the pharmacokinetic profile of Desacetyl Diltiazem in different populations and disease states. [, , , , ]
Cardiovascular Research: Exploring the pharmacological effects of Desacetyl Diltiazem on the cardiovascular system, including its vasodilatory, antihypertensive, and antiarrhythmic properties. [, , , ]
Drug Interaction Studies: Assessing potential drug interactions involving Diltiazem, focusing on the contribution of Desacetyl Diltiazem in inhibiting cytochrome P450 enzymes, particularly CYP2D6. [, , , ]
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0